molecular formula C9H16O2 B3158087 6-Oxaspiro[4.5]decan-9-OL CAS No. 855398-58-2

6-Oxaspiro[4.5]decan-9-OL

Cat. No.: B3158087
CAS No.: 855398-58-2
M. Wt: 156.22 g/mol
InChI Key: QSDYJCBYXIBQAG-UHFFFAOYSA-N
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Description

6-Oxaspiro[4.5]decan-9-OL is a chemical compound with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol . It is characterized by a spirocyclic structure, which includes an oxygen atom in the ring system. This compound is used in various scientific research applications due to its unique structural properties.

Mechanism of Action

Target of Action

The primary target of 6-Oxaspiro[4.5]decan-9-OL is the mu-opioid receptor (MOR) . The MOR is a G protein-coupled receptor (GPCR) that is extensively expressed in the central nervous system . It plays a crucial role in mediating the effects of opioids, which are among the most effective analgesics in clinical use .

Mode of Action

This compound, also known as Oliceridine, is a novel MOR agonist . It selectively activates the G protein and β-arrestin signaling pathways . Compared to existing MOR agonists, Oliceridine exhibits approximately a threefold preference for the G pathway over β-arrestin . This selective activation is believed to produce therapeutic analgesic effects with reduced adverse effects .

Biochemical Pathways

The activation of the MOR by this compound triggers a series of biochemical events. The G protein pathway, which is preferentially activated by this compound, is associated with the analgesic effects of opioids . On the other hand, the β-arrestin pathway, which is less activated by this compound, is associated with many of the adverse effects of opioids . Therefore, the selective activation of these pathways by this compound may result in effective pain relief with fewer side effects .

Result of Action

The selective activation of the G protein pathway over the β-arrestin pathway by this compound results in effective analgesia with reduced adverse effects . This is a significant advantage over traditional opioids, which activate both pathways equally and thus have a higher risk of adverse effects .

Biochemical Analysis

Biochemical Properties

6-Oxaspiro[4.5]decan-9-OL plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with mu-opioid receptors, selectively activating G protein and β-arrestin signaling pathways This interaction is crucial for its role in modulating analgesic effects while minimizing adverse effects

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with mu-opioid receptors leads to the activation of G protein and β-arrestin signaling pathways, which play a role in cellular hyperpolarization and inhibition of tonic neural activity . These effects are essential for its analgesic properties and its potential use in pain management.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its selective activation of G protein and β-arrestin signaling pathways at mu-opioid receptors is a key mechanism of action This selective activation results in analgesic effects with reduced adverse effects compared to traditional opioid agonists

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with a boiling point of approximately 262.8°C at 760 mmHg

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. Its interaction with mu-opioid receptors and subsequent activation of G protein and β-arrestin signaling pathways are key aspects of its metabolic activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxaspiro[4.5]decan-9-OL can be achieved through several methods. One common approach involves the stereoselective synthesis from d-glucose, which provides a novel structural motif of spiroacetal natural products . The reaction conditions typically involve the use of specific catalysts and controlled temperatures to ensure the desired stereochemistry.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-Oxaspiro[4.5]decan-9-OL undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: This involves the replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce new functional groups, leading to a variety of derivative compounds.

Scientific Research Applications

6-Oxaspiro[4.5]decan-9-OL has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Oxaspiro[4.5]decan-9-OL is unique due to its specific spirocyclic structure with an oxygen atom at position 9, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research in various scientific fields.

Properties

IUPAC Name

6-oxaspiro[4.5]decan-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c10-8-3-6-11-9(7-8)4-1-2-5-9/h8,10H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSDYJCBYXIBQAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(CCO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701312071
Record name 6-Oxaspiro[4.5]decan-9-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701312071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855398-58-2
Record name 6-Oxaspiro[4.5]decan-9-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=855398-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Oxaspiro[4.5]decan-9-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701312071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-oxaspiro[4.5]decan-9-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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